molecular formula C17H17NO3 B1195697 N-(3-acetylphenyl)-3-ethoxybenzamide

N-(3-acetylphenyl)-3-ethoxybenzamide

Cat. No. B1195697
M. Wt: 283.32 g/mol
InChI Key: VKIBYPGLACINNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-3-ethoxybenzamide is a member of benzamides.

Scientific Research Applications

Molecular Assembly and Co-crystal Formation

  • Co-crystal Solvate Formation : Research by Aitipamula et al. (2010) on a closely related compound, 2-ethoxybenzamide, highlights its ability to form complex molecular assemblies with anti-inflammatory drugs, showcasing potential in drug formulation through N—H⋯O and O—H⋯O hydrogen bonds and π–π stacking interactions (Aitipamula, Chow, & Tan, 2010).
  • Pharmaceutical Co-crystals : Sarmah et al. (2017) synthesized pharmaceutical co-crystals involving ethenzamide, a structurally similar compound, revealing how co-formers influence solubility and suggesting implications for solubility enhancement of related compounds (Sarmah, Boro, Arhangelskis, & Thakuria, 2017).

Analytical Methods

  • Quantitative Determination : Lee, Sung, and Huang (2020) developed a high-pressure liquid chromatography method for the simultaneous quantitation of ethoxybenzamide and other compounds in oral analgesic tablets, demonstrating the compound's analytical relevance (Lee, Sung, & Huang, 2020).

Pharmacological Activities

properties

Product Name

N-(3-acetylphenyl)-3-ethoxybenzamide

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

N-(3-acetylphenyl)-3-ethoxybenzamide

InChI

InChI=1S/C17H17NO3/c1-3-21-16-9-5-7-14(11-16)17(20)18-15-8-4-6-13(10-15)12(2)19/h4-11H,3H2,1-2H3,(H,18,20)

InChI Key

VKIBYPGLACINNB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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